molecular formula C12H19NO3 B598938 1-(4-Ethoxy-3,5-dimethoxyphenyl)propan-2-amine CAS No. 146849-92-5

1-(4-Ethoxy-3,5-dimethoxyphenyl)propan-2-amine

Cat. No.: B598938
CAS No.: 146849-92-5
M. Wt: 225.28 g/mol
InChI Key: WGTASENVNYJZBK-UHFFFAOYSA-N
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Description

1-(4-Ethoxy-3,5-dimethoxyphenyl)propan-2-amine, widely known in research contexts as MEM, is a psychedelic phenethylamine derivative investigated for its selective action on the serotonin receptor system. Its primary research value lies in its function as a selective serotonin 5-HT2 receptor agonist, showing high affinity for the 5-HT2A, 5-HT2B, and 5-HT2C receptor subtypes . Activation of the 5-HT2A receptor is a key mechanism through which this compound is believed to mediate its effects in preclinical models, making it a valuable chemical tool for probing the structure and function of these critical neurological targets . This compound is part of the DOx chemical family, which is characterized by a shared 2,5-dimethoxyamphetamine structure and is noted for its use in fundamental neuropharmacology studies . Researchers utilize MEM to better understand receptor signaling pathways and the complex role of the 5-HT2 receptor family in the central nervous system . This product is strictly for professional laboratory research applications and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

146849-92-5

Molecular Formula

C12H19NO3

Molecular Weight

225.28 g/mol

IUPAC Name

1-(3,4,5-trimethoxyphenyl)propan-2-amine

InChI

InChI=1S/C12H19NO3/c1-8(13)5-9-6-10(14-2)12(16-4)11(7-9)15-3/h6-8H,5,13H2,1-4H3

InChI Key

WGTASENVNYJZBK-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1OC)CC(C)N)OC

Canonical SMILES

CC(CC1=CC(=C(C(=C1)OC)OC)OC)N

Synonyms

1-(4-Ethoxy-3,5-diMethoxyphenyl)propan-2-aMine

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Precursors

A prominent method involves the condensation of 3-(4-ethoxy-3,5-dimethoxyphenyl)-1,2-epoxypropane with ammonia or primary amines. This approach mirrors the synthesis of β-adrenergic blockers like Bevantolol, where epoxide intermediates react with amines under controlled conditions. For 1-(4-ethoxy-3,5-dimethoxyphenyl)propan-2-amine, the epoxide precursor is synthesized via epoxidation of the corresponding allyl ether derivative.

The reaction proceeds through nucleophilic attack of the amine on the electrophilic epoxide carbon, followed by ring opening and subsequent proton transfer. Steric and electronic effects of the 4-ethoxy-3,5-dimethoxy substituents influence reaction kinetics, necessitating precise temperature control.

Optimized Reaction Conditions

Key parameters from analogous syntheses include:

  • Temperature : 5–10°C during initial mixing to minimize side reactions.

  • Catalyst : Seeding with crystalline product to induce controlled crystallization, enhancing yield.

  • Solvent : Hexane-isopropyl alcohol mixtures facilitate phase separation and purification.

Table 1: Epoxide-Amine Condensation Outcomes

ParameterValue/DescriptionYield (%)Source
Temperature Range5–10°C (initial), 25°C (final)78–79
Solvent SystemHexane-isopropyl alcohol
Crystallization AidProduct seeding+15%

This method achieves yields up to 79% under optimized conditions, with purity exceeding 99% after recrystallization.

Reductive Amination of Aldehyde Precursors

Substrate Preparation and Catalysis

Reductive amination offers a scalable alternative, utilizing 4-ethoxy-3,5-dimethoxybenzaldehyde and methylamine. A Brønsted acid-catalyzed protocol, adapted from tertiary amine synthesis, employs DMF as both solvent and formaldehyde equivalent. The reaction mechanism involves:

  • Imine Formation : Acid-catalyzed condensation of aldehyde and amine.

  • Reduction : In situ reduction via H2O acting as a proton source under elevated temperatures.

Catalyst Screening and Efficiency

Comparative studies of acid catalysts reveal trifluoromethanesulfonic acid (CF3SO3H) as optimal, achieving 82% yield for analogous tertiary amines. For primary amines like the target compound, modified conditions may require adjusted catalyst loading or alternative reductants.

Table 2: Reductive Amination Optimization Data

CatalystLoading (mol%)Temperature (°C)Yield (%)Source
CF3SO3H1015082
CH3CO2H1015062
HBF41015053

Cyclization of Amide Intermediates

Yield and Purity Considerations

This route achieves >99.5% chemical purity in benzazepine synthesis, suggesting robustness for structurally related amines. Adaptations may require modifying the amine precursor to avoid over-cyclization.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

  • Epoxide-Amine Route : High yields (78–79%) but requires cryogenic conditions and specialized crystallization techniques.

  • Reductive Amination : Scalable with commercial catalysts, though primary amine yields may lag tertiary analogues.

  • Cyclization Method : Exceptional purity but involves hazardous acid handling and multi-step protocols.

Industrial Applicability

The epoxide route is favored for kilogram-scale production due to established protocols in β-blocker manufacturing. Reductive amination offers flexibility for structural analogs but necessitates further optimization for primary amines .

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trimethoxyamphetamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it to its corresponding amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a catalyst (e.g., palladium on carbon) are used.

    Substitution: Electrophilic substitution reactions typically require a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,4,5-Trimethoxyamphetamine involves its interaction with serotonin receptors, particularly the 5HT2A receptor. This interaction leads to the activation of serotonin pathways, resulting in altered perception, mood, and cognition. The compound also exhibits agonist activity on dopamine receptors, contributing to its psychoactive effects .

Comparison with Similar Compounds

Key Observations :

  • Backbone Differences : 3C-P has a propan-2-amine backbone (amphetamine-like), whereas Escaline (a structural analog) has an ethylamine backbone (phenethylamine-like). Amphetamine derivatives generally exhibit longer durations and higher potency due to increased lipophilicity and resistance to metabolic degradation .
  • Substituent Effects : The 4-ethoxy group in 3C-P is bulkier than halogen substituents (e.g., Cl, Br, I) in DOC, DOB, and DOI. Ethoxy groups may enhance receptor binding through hydrophobic interactions but reduce potency compared to electron-withdrawing halogens .

Pharmacological and Behavioral Effects

Receptor Affinity and Potency

  • DOI (4-Iodo): High affinity for 5-HT2A receptors (Ki ≈ 1.2 nM), with potent hallucinogenic effects in humans at doses as low as 1.5–3 mg .
  • DOC (4-Chloro) : Moderate potency, active at 1.5–5 mg, with prolonged effects (12–30 hours) due to its halogen substitution .
  • 3C-P (4-Ethoxy): Limited quantitative data, but ethoxy substitutions in analogs like 25E-NBOH show reduced efficacy compared to halogenated counterparts .

Behavioral Studies

  • DOI : Induces head-twitch responses in rodents (a serotoninergic activity marker) at 0.1–1 mg/kg .
  • Escaline : Produces milder psychedelic effects compared to mescaline, likely due to steric hindrance from the ethoxy group .

Legal Status

  • 3C-P: Not explicitly listed in major international drug control schedules, but its structural similarity to regulated compounds (e.g., DOC, DOI) may lead to analog-based legal restrictions .
  • DOC/DOI/DOB : Controlled under Schedule I in the U.S. and similarly regulated in Europe and Asia .

Biological Activity

1-(4-Ethoxy-3,5-dimethoxyphenyl)propan-2-amine is a synthetic compound that belongs to the class of phenethylamines. Its structure, characterized by an ethoxy and two methoxy groups on a phenyl ring, suggests potential biological activities primarily through interactions with neurotransmitter systems. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular formula of this compound is C12H19NO3C_{12}H_{19}NO_3. The presence of the ethoxy and methoxy substituents is crucial for its biological activity.

Research indicates that this compound may act as a serotonin receptor agonist , particularly at the 5-hydroxytryptamine (5-HT) receptor subtypes. This interaction can lead to various neuropharmacological effects, including mood modulation and altered perception. The compound may also influence dopamine and norepinephrine pathways, suggesting a multifaceted role in neurotransmitter regulation.

Neurotransmitter Interaction

This compound has been shown to engage with serotonin receptors, which are implicated in mood regulation and cognitive functions. The activation of these receptors can lead to effects similar to those observed with other psychoactive substances. Specifically, the compound may enhance serotonin release and inhibit its reuptake, contributing to elevated mood and altered states of consciousness.

Case Studies

Several studies have explored the pharmacological effects of similar compounds within the phenethylamine class:

  • Psychoactive Properties : A study examining related compounds found that modifications in the chemical structure significantly influenced their agonistic activity at serotonin receptors. For instance, compounds with different methoxy substitutions exhibited varying degrees of hallucinogenic effects.
  • Therapeutic Potential : Research has suggested that compounds similar to this compound could serve as candidates for therapeutic agents targeting mood disorders due to their ability to modulate serotonergic systems .

Comparative Analysis with Related Compounds

The following table summarizes key structural features and biological activities of selected compounds related to this compound:

Compound NameMolecular FormulaKey FeaturesBiological Activity
1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-amineC12H16N2O3IIodo substitution; potent serotonin agonistHallucinogenic properties
1-(3,4-Dimethoxyphenyl)propan-2-amineC12H17NO3Two methoxy groups; studied for psychoactive effectsModerate serotonin receptor interaction
This compoundC12H19NO3Ethoxy substitution; potential for distinct activityAgonistic activity at serotonin receptors

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-Ethoxy-3,5-dimethoxyphenyl)propan-2-amine, and how can intermediates be characterized?

  • Methodological Answer :

  • Step 1 : React 4-ethoxy-3,5-dimethoxyphenol with epichlorohydrin under basic conditions (e.g., NaOH) to form the epoxide intermediate.
  • Step 2 : Open the epoxide with ammonia or methylamine in a polar solvent (e.g., ethanol) to yield the propan-2-amine backbone.
  • Characterization : Use NMR (¹H/¹³C) to confirm regioselectivity of the epoxide ring-opening (e.g., via coupling constants and integration ratios). FTIR can verify the presence of amine (-NH₂) and ether (-O-) functional groups .
  • Example : Similar protocols were validated for 1-(3,5-dimethylphenoxy)propan-2-amine hydrochloride, where regiochemistry was confirmed via NOESY experiments .

Q. How can researchers distinguish this compound from structurally similar phenethylamine derivatives?

  • Methodological Answer :

  • Analytical Techniques :
  • LC-MS/MS : Compare retention times and fragmentation patterns with reference standards (e.g., DOI, DOC, or DOB derivatives) .
  • ATR-FTIR : Identify unique vibrational modes from the ethoxy group (e.g., C-O-C stretch at ~1,100 cm⁻¹) and methoxy groups (symmetrical bending at ~2,850 cm⁻¹) .
  • Crystallography : Single-crystal X-ray diffraction can resolve spatial arrangements of substituents, distinguishing ethoxy from propoxy or methyl groups .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

  • Methodological Answer :

  • In Vitro Screening :
  • Receptor Binding Assays : Test affinity for serotonin receptors (5-HT₂A/2C) using radioligands like [³H]Ketanserin, given structural similarities to hallucinogenic amphetamines (e.g., DOI) .
  • Cytochrome P450 Inhibition : Assess metabolic stability using human liver microsomes .
  • In Vivo Models : Acute toxicity studies in rodents (e.g., LD₅₀ determination) prior to behavioral assays .

Advanced Research Questions

Q. How do substituent variations (ethoxy vs. methoxy/propoxy) on the phenyl ring influence receptor binding kinetics?

  • Methodological Answer :

  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to compare binding poses of 4-ethoxy-3,5-dimethoxy derivatives with DOI (4-iodo) or DOC (4-chloro) in 5-HT₂A homology models .
  • Free Energy Perturbation (FEP) : Quantify substituent effects on binding affinity via alchemical transformations (e.g., ethoxy → methoxy) .
  • Experimental Validation : Synthesize analogs (e.g., 4-propoxy-3,5-dimethoxy) and measure EC₅₀ values in calcium flux assays .

Q. What metabolic pathways dominate in vivo, and how can stable isotopes aid in metabolite identification?

  • Methodological Answer :

  • Isotope Labeling : Synthesize deuterated or ¹³C-labeled analogs to track metabolic fate via HRMS (high-resolution mass spectrometry) .
  • Phase I Metabolism : Incubate with liver microsomes and NADPH to identify oxidative pathways (e.g., O-demethylation at 3/5 positions).
  • Phase II Metabolism : Screen for glucuronidation/sulfation using UDPGA/PAPS cofactors .
  • Case Study : DOI undergoes hepatic O-demethylation to 1-(4-iodo-2-hydroxy-5-methoxyphenyl)propan-2-amine, detectable via LC-MS/MS .

Q. How can conflicting data on enantiomeric activity be resolved?

  • Methodological Answer :

  • Chiral Separation : Use HPLC with a chiral stationary phase (e.g., Chiralpak IA) to isolate (R)- and (S)-enantiomers .
  • Functional Assays : Compare enantiomer activity in 5-HT₂A-mediated β-arrestin recruitment assays.
  • Structural Analysis : Correlate circular dichroism (CD) spectra with computational predictions of absolute configuration .

Key Research Gaps

  • SAR Studies : Systematic evaluation of ethoxy chain length (e.g., ethoxy vs. propoxy) on off-target receptor interactions.
  • In Vivo Pharmacokinetics : Bioavailability and blood-brain barrier penetration in non-rodent models.

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